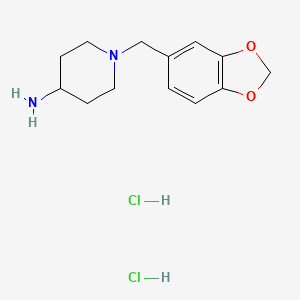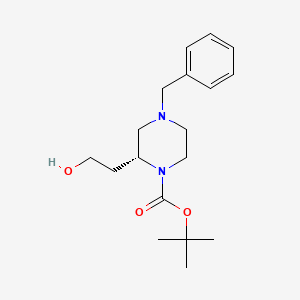
2-(Trifluoromethyl)anthraquinone; 97%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trifluoromethyl)anthraquinone (2-TFMAQ) is a synthetic organic compound with a molecular formula of C14H6F3O2. It is a colorless to pale-yellow solid that has a melting point of 128-130°C and a boiling point of 350-352°C. 2-TFMAQ has been studied extensively in the field of synthetic organic chemistry, due to its unique properties and potential applications.
Mecanismo De Acción
2-(Trifluoromethyl)anthraquinone; 97% acts as an inhibitor of the enzyme cytochrome P450. This enzyme is responsible for the metabolism of a wide range of compounds, including drugs and environmental toxins. By inhibiting this enzyme, 2-(Trifluoromethyl)anthraquinone; 97% can prevent the metabolism of these compounds, thus allowing them to remain in the body for longer periods of time.
Biochemical and Physiological Effects
2-(Trifluoromethyl)anthraquinone; 97% has been studied for its potential biochemical and physiological effects. Studies have shown that it can inhibit the activity of cytochrome P450, which can affect the metabolism of drugs and other compounds. Additionally, it has been shown to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(Trifluoromethyl)anthraquinone; 97% has several advantages for use in laboratory experiments. It is relatively stable and can be stored for long periods of time without degradation. Additionally, it is soluble in a variety of organic solvents, making it easy to work with in the laboratory. However, it is toxic and should be handled with caution.
Direcciones Futuras
The potential applications of 2-(Trifluoromethyl)anthraquinone; 97% are vast and the possibilities for further research are numerous. Future research could focus on the use of 2-(Trifluoromethyl)anthraquinone; 97% as a catalyst for the synthesis of more complex compounds, such as peptides and proteins. Additionally, further research could be done to investigate the potential biochemical and physiological effects of 2-(Trifluoromethyl)anthraquinone; 97%. Finally, research could be done to investigate the potential of 2-(Trifluoromethyl)anthraquinone; 97% as an inhibitor of other enzymes, such as proteases and lipases.
Métodos De Síntesis
2-(Trifluoromethyl)anthraquinone; 97% can be synthesized in a variety of ways. One method involves the reaction of anthraquinone with trifluoroacetic acid. This reaction produces an intermediate compound, which is then treated with a base such as sodium hydroxide to yield 2-(Trifluoromethyl)anthraquinone; 97%. Another method involves the reaction of anthraquinone with trifluoromethanesulfonic acid. This reaction also yields an intermediate compound, which is then treated with a base to yield 2-(Trifluoromethyl)anthraquinone; 97%.
Aplicaciones Científicas De Investigación
2-(Trifluoromethyl)anthraquinone; 97% has been extensively studied for its potential applications in the field of synthetic organic chemistry. It has been studied as a catalyst for the synthesis of α-amino acids, as well as for its potential use in the synthesis of heterocyclic compounds. Additionally, it has been studied as a potential inhibitor of the enzyme cytochrome P450.
Propiedades
IUPAC Name |
2-(trifluoromethyl)anthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7F3O2/c16-15(17,18)8-5-6-11-12(7-8)14(20)10-4-2-1-3-9(10)13(11)19/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDPBTLIVMMBGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50602336 |
Source


|
| Record name | 2-(Trifluoromethyl)anthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50602336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)anthracene-9,10-dione | |
CAS RN |
362-21-0 |
Source


|
| Record name | 2-(Trifluoromethyl)anthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50602336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



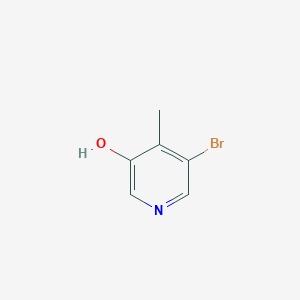
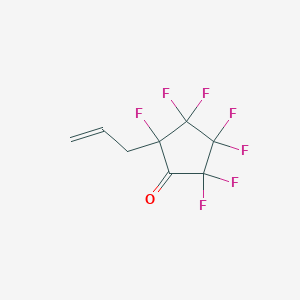
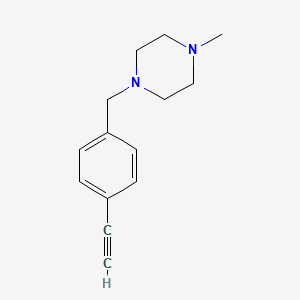

![9-((2-Hydroxyethyl)(methyl)amino)-5H-benzo[a]phenoxazin-5-one](/img/structure/B6326348.png)



